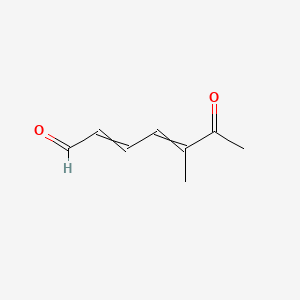
5-Methyl-6-oxohepta-2,4-dienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-6-oxohepta-2,4-dienal is a heptadienal compound characterized by the presence of an oxo group at position 6 and a methyl group at position 5. It is a naturally occurring aldehyde found in various food sources such as fish, meat, and vegetables, contributing to their characteristic flavor and aroma.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 5-Methyl-6-oxohepta-2,4-dienal involves the Vilsmeier reaction of α-oxo-ketenedithioacetals. This method is known for its efficiency and simplicity in producing dienals. The reaction conditions typically involve the use of formylating agents and mild temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through the same Vilsmeier reaction, scaled up to meet commercial demands. The process involves careful control of reaction parameters to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-6-oxohepta-2,4-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary but often involve nucleophiles and catalysts to facilitate the reaction.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Methyl-6-oxohepta-2,4-dienal has several applications in scientific research:
Synthesis of Natural Products: It serves as a key intermediate in the synthesis of natural products like strobilurin B.
Facile Synthesis Methods: The compound is used in the development of new synthesis methods for dienals.
Palladium-Catalyzed Cross-Coupling Reactions: It is employed in palladium-catalyzed cross-coupling reactions with functional organozinc reagents.
Atmospheric Chemistry Studies: The compound is studied in the context of atmospheric chemistry, particularly in the oxidation of toluene.
Aerobic Degradation Studies: It is a product in the aerobic degradation of certain nitrotoluenes, relevant to environmental chemistry.
Wirkmechanismus
The mechanism of action of 5-Methyl-6-oxohepta-2,4-dienal involves its reactivity as an aldehyde and a conjugated diene. The compound can undergo nucleophilic addition at the aldehyde group and electrophilic addition at the conjugated double bonds. These reactions are facilitated by the electron-withdrawing nature of the oxo group, which activates the molecule towards various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hepta-2,4-dienal: Similar structure but lacks the methyl and oxo groups.
2-Methyl-6-oxohepta-2,4-dienal: Similar structure with a methyl group at position 2 instead of 5.
6-Oxohepta-2,4-dienal: Lacks the methyl group at position 5.
Uniqueness
5-Methyl-6-oxohepta-2,4-dienal is unique due to the specific positioning of the methyl and oxo groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and various research applications .
Eigenschaften
Molekularformel |
C8H10O2 |
|---|---|
Molekulargewicht |
138.16 g/mol |
IUPAC-Name |
5-methyl-6-oxohepta-2,4-dienal |
InChI |
InChI=1S/C8H10O2/c1-7(8(2)10)5-3-4-6-9/h3-6H,1-2H3 |
InChI-Schlüssel |
YNQYKBMYTYYVJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC=CC=O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,N-[[4-(aminomethyl)-piperidin-4-YL]methyl]-](/img/structure/B13818367.png)

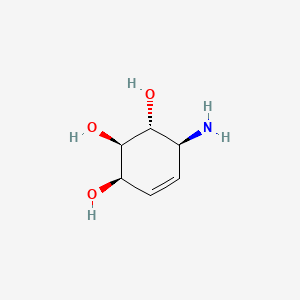
![2-[2-[(3-Ethyl-5-methyl-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-1-(3-sulfopropyl)naphtho[1,2-d]thiazolium hydroxide,inner salt](/img/structure/B13818393.png)
![N-[(Piperazin-1-yl)methyl]acetamide](/img/structure/B13818400.png)
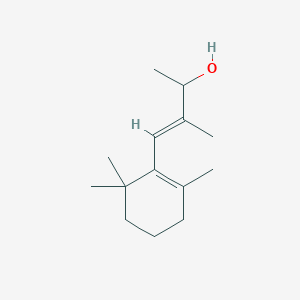

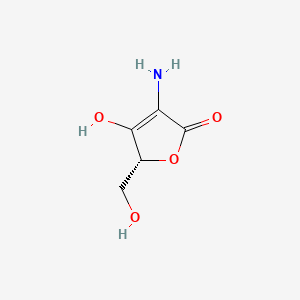

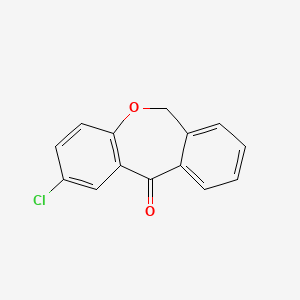
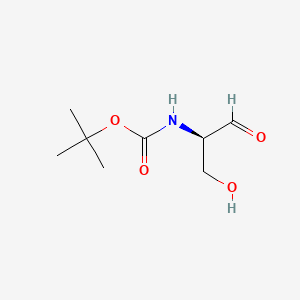
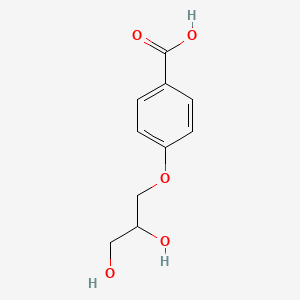
![2,2'-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidene]}diphenol](/img/structure/B13818434.png)
![[4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenoxy-acetic acid](/img/structure/B13818443.png)
